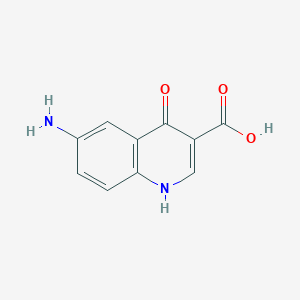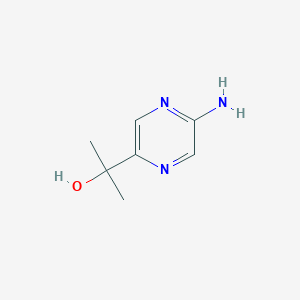
6-Amino-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Amino-4-hydroxyquinoline-3-carboxylic acid” is a compound with the molecular formula C10H8N2O3 . It’s a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
Quinoline derivatives, including “this compound”, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is structurally similar to “this compound”. The study explored geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . A series of quinoline-4-carboxylic acid linked COFs were synthesized via the multicomponent one-pot in situ Doebner reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 204.18 . More specific properties such as density, melting point, and boiling point are not available in the sources I found .
Aplicaciones Científicas De Investigación
Enantiopure Synthesis
Researchers have developed efficient methods for the synthesis of enantiopure compounds related to 6-Amino-4-hydroxyquinoline-3-carboxylic acid, which are useful in modulating nuclear receptors like the liver X receptor. These methods employ enzymatic catalysis, highlighting the compound's utility in generating biologically active molecules with high enantiomeric excess (Forró et al., 2016).
Photolabile Protecting Groups
A new photolabile protecting group based on brominated hydroxyquinoline demonstrates improved efficiency for carboxylic acids, offering potential in vivo applications for the controlled release of biological messengers. This illustrates the compound's role in enhancing methodologies for studying biological processes (Fedoryak & Dore, 2002).
Prolylhydroxylase Inhibitor Candidates
In mass spectrometric studies, substituted isoquinolines, including derivatives of this compound, have shown promise as prolylhydroxylase inhibitors, indicating potential applications in drug development (Thevis et al., 2008).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for antibacterial activity, revealing specific compounds as promising candidates for treating infections caused by Gram-positive and Gram-negative bacteria (Lingaiah et al., 2012).
Fluorescence Probes
Research into the fluorescence properties of hydroxyquinoline derivatives, including those related to this compound, has expanded their potential use as molecular fluorescent probes, particularly in biological and analytical applications (Motyka et al., 2011).
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, including “6-Amino-4-hydroxyquinoline-3-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for “this compound” could involve further exploration of its therapeutic potential and the development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Propiedades
IUPAC Name |
6-amino-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRZJHULDLTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)

![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)
![2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2601111.png)
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/no-structure.png)



![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601120.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
